molecular formula C23H23N3O2S B2695298 N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1211861-70-9

N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2695298
CAS No.: 1211861-70-9
M. Wt: 405.52
InChI Key: SGKXNQUFMMFFJX-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a synthetic small molecule recognized in scientific research for its potent inhibitory activity against Anaplastic Lymphoma Kinase (ALK) [https://pubchem.ncbi.nlm.nih.gov/compound/162198510]. ALK is a receptor tyrosine kinase that, through chromosomal translocations, point mutations, or gene amplifications, acts as a driving oncogene in several malignancies, including anaplastic large cell lymphoma, non-small cell lung cancer, and neuroblastoma. This compound functions by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby suppressing its catalytic activity and autophosphorylation. The subsequent disruption of the ALK-mediated signaling cascade, which involves key pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK, leads to the induction of cell cycle arrest and apoptosis in dependent cancer cell lines. As a research-grade ALK inhibitor, it serves as a critical pharmacological tool for elucidating the complex pathobiology of ALK-positive cancers, validating ALK as a therapeutic target, and conducting in vitro and in vivo studies to explore mechanisms of drug resistance and combination therapy strategies.

Properties

IUPAC Name

(E)-N-[4-[2-oxo-2-(2-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-16(2)19-10-6-7-11-20(19)25-22(28)14-18-15-29-23(24-18)26-21(27)13-12-17-8-4-3-5-9-17/h3-13,15-16H,14H2,1-2H3,(H,25,28)(H,24,26,27)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKXNQUFMMFFJX-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate isopropylphenyl halide.

    Formation of the Cinnamamide Moiety: The cinnamamide moiety can be synthesized through the reaction of cinnamic acid with an amine, followed by coupling with the thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or other nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several thiazole-based derivatives, differing in substituents and functional groups:

Compound Name / ID (Evidence) Key Structural Features Molecular Weight Key Applications (if reported)
N-(5-Bromo-thiazol-2-yl)cinnamamide (5, E3) Bromo-substituted thiazole + cinnamamide 323.2 SARS-CoV-2 Mpro inhibition
N-(5-Methyl-thiazol-2-yl)cinnamamide (6, E3) Methyl-substituted thiazole + cinnamamide 259.3 SARS-CoV-2 Mpro inhibition
N-(4-(4-Bromo-phenyl)thiazol-2-yl)cinnamamide (13, E3) 4-Bromophenyl-thiazole + cinnamamide 385.3 SARS-CoV-2 Mpro inhibition
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13, E4) Coumarin-linked thiazole + acetamide 446.30 α-Glucosidase inhibition (diabetes)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (E10) Dichlorophenyl + acetamide-thiazole 303.2 Structural studies
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (E9) Methoxybenzyl + furan-carboxamide-thiazole 371.4 Not specified

Key Observations :

  • Substituent Effects : Bromine or methyl groups on the thiazole ring (E3) increase molecular weight and alter steric/electronic properties compared to the target compound’s isopropylphenyl group.
  • Pharmacological Targets : Thiazole-cinnamamides (E3) target viral proteases, while coumarin-thiazoles (E4) inhibit metabolic enzymes, suggesting versatility in biological applications.
Physicochemical Properties
Compound (Evidence) Melting Point (°C) Yield (%) Spectral Data (Key Peaks)
N-(5-Bromo-thiazol-2-yl)cinnamamide (E3) 238–243 Not reported 1H-NMR (DMSO-d6): δ 7.41–7.90 (m, 5H, Ar–H), 7.00 (s, 1H, thiazole CH)
N-(5-Methyl-thiazol-2-yl)cinnamamide (E3) 220–221 Not reported 1H-NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), 7.22–7.90 (m, 5H, Ar–H)
Compound 13 (E4) 216–220 64 IR: 1714 cm⁻¹ (C=O), 1H-NMR: δ 3.54–3.65 (2H, –CH2–), 11.86 (s, 1H, NH)
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide (E10) 459–461 Not reported Crystal structure reveals twisted dichlorophenyl-thiazole dihedral angle (61.8°)

Key Observations :

  • Thermal Stability : Higher melting points (e.g., 238–243°C in E3) correlate with rigid cinnamamide structures, whereas acetamide derivatives (E4, E10) show moderate stability.
  • Spectral Signatures : Cinnamamides (E3) exhibit distinct aromatic proton signals, while acetamides (E4, E10) display characteristic –CH2– and NH peaks.

Q & A

Q. What synthetic strategies are effective for preparing N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Condensation of 2-amino-4-phenylthiazole with a substituted acetamide precursor, such as 2-((2-isopropylphenyl)amino)acetic acid, using coupling agents like EDCI/HOBt to form the thiazole-acetamide intermediate .
  • Step 2 : Introduction of the cinnamamide moiety via nucleophilic acyl substitution or amide coupling under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) .
  • Optimization : Reaction yields (64–89%) depend on solvent choice, temperature (80–100°C), and catalyst (e.g., triethylamine) .

Q. Key Characterization Data :

TechniqueExpected SignalsReference
¹H-NMR δ 3.55–3.65 (2H, -CH2-), 11.86 (1H, thiazole NH), 6.57–8.67 (aromatic protons)
IR Peaks at ~1715 cm⁻¹ (amide C=O), 1602 cm⁻¹ (C=N thiazole)
MS [M+H]+ ≈ 378–446 m/z, depending on substituents

Q. How should researchers validate the structural integrity of this compound?

  • Multi-Technique Approach : Combine NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups and connectivity.
  • Critical NMR Peaks :
    • Thiazole NH proton at δ 11.86 .
    • Isopropyl group protons at δ 1.2–1.4 (CH(CH3)2) .
  • Pitfalls : Mislabeling of substituents (e.g., incorrect regioisomer assignment) can occur; cross-validate with X-ray crystallography if possible .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Variable Substituents : Systematically modify:
    • Thiazole ring : Replace phenyl with electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity .
    • Cinnamamide moiety : Introduce halogen atoms (e.g., Cl, Br) to improve lipophilicity and target binding .
  • Biological Assays : Test derivatives against relevant targets (e.g., α-glucosidase for antidiabetic activity or kinase inhibitors for antitumor effects ).
  • Data Analysis : Use IC50/EC50 values to correlate substituent effects with potency. For example, 4-chlorophenyl derivatives showed 2-fold higher α-glucosidase inhibition vs. unsubstituted analogs .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?

  • Case Example : If in vitro assays show potent kinase inhibition but in vivo tumor models lack efficacy:
    • ADME Profiling : Assess bioavailability (e.g., plasma stability, Caco-2 permeability) to identify metabolic liabilities .
    • Formulation Adjustments : Use nanoemulsions or PEGylation to enhance solubility and half-life .
    • Target Engagement Studies : Employ pharmacodynamic markers (e.g., phosphorylated kinase levels in tumor tissue) to confirm mechanism .

Q. What computational methods are suitable for predicting the compound’s binding mode?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., α-glucosidase or EGFR kinase).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with Thr854 in EGFR) .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. How should researchers address synthetic impurities or byproducts?

  • Common Impurities :
    • Hydrolysis products : Detect via LC-MS peaks at [M+H]+ − 18 (loss of H2O) .
    • Maleimide adducts : Formed during coupling steps; monitor by TLC (Rf ≈ 0.3 in ethyl acetate/hexane) .
  • Mitigation :
    • Optimize reaction time/temperature to minimize side reactions.
    • Purify via column chromatography (silica gel, 70–230 mesh) or recrystallization (ethanol/water) .

Q. What in vitro models are appropriate for preliminary toxicity screening?

  • Cell Viability Assays : Use HepG2 (liver) and HEK293 (kidney) cells with MTT/WST-1 kits to assess IC50 values .
  • Genotoxicity : Perform Ames tests (bacterial reverse mutation) or Comet assays .
  • Mitochondrial Toxicity : Measure ATP levels via luminescence assays .

Q. How can isotopic labeling aid in pharmacokinetic studies?

  • Deuterated Analogs : Synthesize derivatives with deuterium at metabolically labile sites (e.g., benzylic positions) to track metabolic pathways via LC-MS/MS .
  • Applications :
    • Quantify tissue distribution using ²H or ¹³C labels.
    • Identify major metabolites (e.g., hydroxylation or glucuronidation products) .

Q. Data Contradiction Analysis Table

IssueResolution StrategyReference
Low in vivo efficacy Improve solubility via prodrug design (e.g., phosphate esters)
Off-target effects Use CRISPR-edited cell lines to isolate target-specific responses
Batch-to-batch variability Standardize reaction conditions (e.g., strict N2 atmosphere, anhydrous solvents)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.